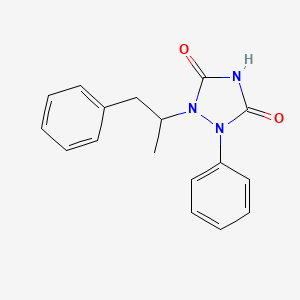
1,2,4-Triazolidine-3,5-dione, 1-(alpha-methylphenethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR 108 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to interact with specific molecular targets, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UR 108 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic halides with metal catalysts under controlled conditions. This process often requires precise temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of UR 108 is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for the efficient and consistent production of the compound, ensuring that it meets the necessary quality standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
UR 108 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: UR 108 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens
Common Reagents and Conditions
The reactions involving UR 108 often require specific reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Metal catalysts such as palladium or platinum are frequently used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of UR 108 .
Wissenschaftliche Forschungsanwendungen
UR 108 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: UR 108 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: UR 108 is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of UR 108 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
UR 108 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as UR 107 and UR 109 share structural similarities with UR 108 but differ in their specific functional groups and reactivity.
Uniqueness: UR 108 is unique due to its specific binding affinity to certain molecular targets, making it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
93818-87-2 |
|---|---|
Molekularformel |
C17H17N3O2 |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
1-phenyl-2-(1-phenylpropan-2-yl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C17H17N3O2/c1-13(12-14-8-4-2-5-9-14)19-16(21)18-17(22)20(19)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21,22) |
InChI-Schlüssel |
OHLPPWFWSWOEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N2C(=O)NC(=O)N2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


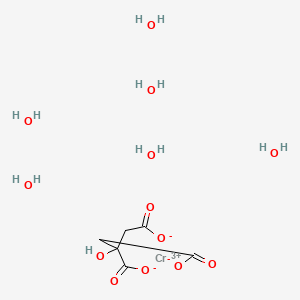
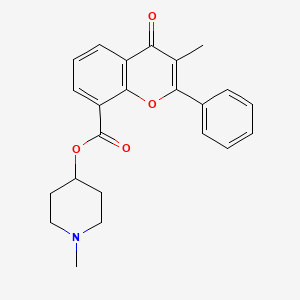


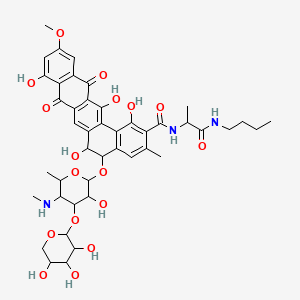

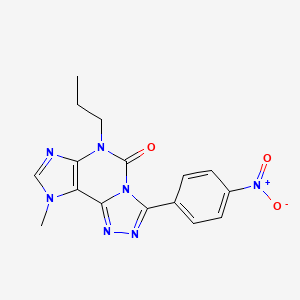


![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
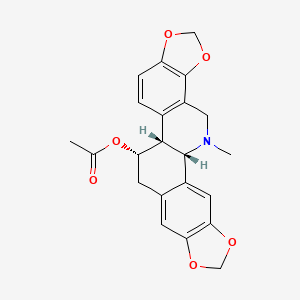
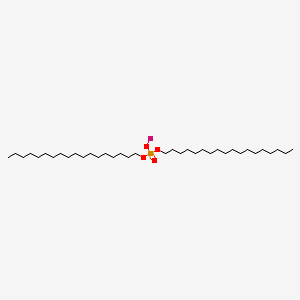
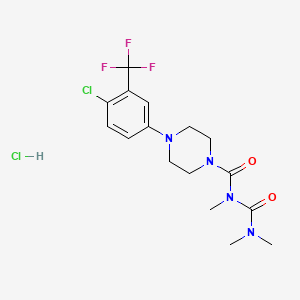
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
